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Cat. No.: B142122 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the core physical properties of 2,6-
Dimethylpyridine (also known as 2,6-Lutidine). Intended for researchers, scientists, and

professionals in drug development, this document consolidates essential quantitative data,

details experimental protocols for their determination, and presents logical workflows for these

procedures. The information herein is critical for the application of 2,6-Dimethylpyridine in

chemical synthesis, formulation development, and quality control.

Core Physical Properties
2,6-Dimethylpyridine is a colorless to pale yellow liquid with a characteristic pungent, pyridine-

like odor.[1] The following tables summarize its key physical and chemical properties.

Table 1: General and Thermodynamic Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b142122?utm_src=pdf-interest
https://www.benchchem.com/product/b142122?utm_src=pdf-body
https://www.benchchem.com/product/b142122?utm_src=pdf-body
https://www.benchchem.com/product/b142122?utm_src=pdf-body
https://www.benchchem.com/product/b142122?utm_src=pdf-body
https://ursula.chem.yale.edu/~chem220/chem220js/STUDYAIDS/nmr/hil15_sln.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b142122?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source(s)

Molecular Formula C₇H₉N [1][2][3]

Molecular Weight 107.15 g/mol [1][3]

Appearance Colorless to pale yellow liquid [1][3]

Odor Pungent, pyridine-like [1]

Melting Point -6 °C [1][3]

Boiling Point 144 °C [1][3]

Flash Point 35 °C (closed cup) [1]

pKa of Conjugate Acid 6.65 (at 25 °C) [4]

Heat of Vaporization 42.68 kJ/mol [5]

Heat of Combustion -4049 kJ/mol [5]

Table 2: Physicochemical Properties
Property Value Source(s)

Density 0.925 g/cm³ (at 20°C) [1]

Refractive Index (n_D^20) 1.497 [2]

Solubility in Water Slightly soluble [1]

Vapor Pressure 15 mmHg (at 42 °C) [5]

Vapor Density 3.7 (Air = 1) [5]

Dipole Moment 1.68 D [2]

Dielectric Constant 7.33 [2]

Surface Tension 31.65 dyn/cm [2]

LogP (Octanol/Water) 1.68 [2][5]

Spectroscopic Data
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Spectroscopic analysis is fundamental for the identification and characterization of 2,6-
Dimethylpyridine.

NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the

molecular structure.

¹H NMR (Proton NMR)

δ 7.1-7.5 (t, 1H): This triplet corresponds to the proton at the 4-position of the pyridine ring.

δ 6.8-7.0 (d, 2H): This doublet represents the two equivalent protons at the 3- and 5-

positions.

δ 2.5 (s, 6H): This singlet is characteristic of the six equivalent protons of the two methyl

groups at the 2- and 6-positions.

¹³C NMR (Carbon-13 NMR)

δ ~157 ppm: Corresponds to the two equivalent carbons at the 2- and 6-positions, which are

attached to the nitrogen atom and the methyl groups.

δ ~137 ppm: Represents the carbon atom at the 4-position.

δ ~120 ppm: Corresponds to the two equivalent carbons at the 3- and 5-positions.

δ ~24 ppm: Represents the two equivalent carbons of the methyl groups.

Infrared (IR) Spectroscopy
The IR spectrum of 2,6-Dimethylpyridine exhibits characteristic absorption bands

corresponding to its functional groups.

3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic ring.

3000-2850 cm⁻¹: C-H stretching vibrations of the methyl groups.

~1600, 1580, 1470 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.
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~1450, 1375 cm⁻¹: C-H bending vibrations of the methyl groups.

~780 cm⁻¹: Out-of-plane C-H bending, indicative of the substitution pattern on the pyridine

ring.

Mass Spectrometry (MS)
Electron ionization mass spectrometry of 2,6-Dimethylpyridine typically shows a prominent

molecular ion peak and characteristic fragmentation patterns.

m/z 107 (M⁺): The molecular ion peak, corresponding to the molecular weight of the

compound.

m/z 106 (M-1)⁺: Loss of a hydrogen radical.

m/z 92 (M-15)⁺: Loss of a methyl radical (CH₃).

m/z 78: Loss of a neutral molecule of hydrogen cyanide (HCN) from the (M-H)⁺ ion.

Experimental Protocols
The following sections detail the methodologies for determining the key physical properties of

2,6-Dimethylpyridine.

Determination of Density
The density of liquid 2,6-Dimethylpyridine can be accurately determined using a pycnometer.

Methodology:

Preparation: Clean and thoroughly dry a pycnometer of a known volume.

Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer.

Mass of Pycnometer with Water: Fill the pycnometer with deionized water and place it in a

constant temperature bath (e.g., 20°C) until it reaches thermal equilibrium. Adjust the water

level to the calibration mark, dry the outside of the pycnometer, and weigh it.
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Mass of Pycnometer with Sample: Empty and dry the pycnometer. Fill it with 2,6-
Dimethylpyridine and allow it to equilibrate to the same constant temperature. Adjust the

liquid level to the calibration mark, dry the exterior, and weigh it.

Calculation: The density (ρ) is calculated using the following formula: ρ_sample = (m_sample

/ m_water) * ρ_water where:

m_sample is the mass of the 2,6-Dimethylpyridine.

m_water is the mass of the water.

ρ_water is the known density of water at the experimental temperature.

Determination of Boiling Point
The boiling point is determined as the temperature at which the vapor pressure of the liquid

equals the atmospheric pressure.

Methodology (Distillation Method):

Apparatus Setup: Assemble a simple distillation apparatus with a round-bottom flask, a

condenser, a thermometer, and a receiving flask.

Sample and Boiling Chips: Place a sample of 2,6-Dimethylpyridine and a few boiling chips

into the round-bottom flask.

Thermometer Placement: Position the thermometer so that the top of the bulb is level with

the bottom of the side arm of the distillation head.

Heating: Gently heat the flask.

Observation: Record the temperature at which the liquid boils and a steady stream of

condensate is collected in the receiving flask. This constant temperature is the boiling point.

Pressure Correction: The observed boiling point should be corrected to standard pressure

(760 mmHg) if the atmospheric pressure during the experiment is different.

Determination of Melting Point
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As 2,6-Dimethylpyridine is a liquid at room temperature, its melting point is determined by

cooling the substance until it solidifies and then observing the temperature at which it melts

upon gentle warming.

Methodology:

Sample Preparation: Place a small sample of 2,6-Dimethylpyridine in a capillary tube.

Cooling: Cool the capillary tube in a suitable cooling bath (e.g., dry ice/acetone) until the

sample solidifies.

Melting Point Apparatus: Place the capillary tube in a melting point apparatus.

Heating: Slowly heat the apparatus.

Observation: Record the temperature at which the first drop of liquid appears and the

temperature at which the entire solid has melted. This range is the melting point.

Determination of Solubility (Shake-Flask Method)
The shake-flask method is a reliable technique for determining the equilibrium solubility of a

compound in a given solvent.

Methodology:

Preparation: Add an excess amount of 2,6-Dimethylpyridine to a vial containing a known

volume of the solvent (e.g., water).

Equilibration: Seal the vial and place it in a shaker bath at a constant temperature (e.g.,

25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

Phase Separation: After equilibration, allow the vial to stand to let the undissolved solute

settle.

Sampling: Carefully withdraw an aliquot of the supernatant (the saturated solution) using a

syringe and filter it through a 0.22 µm filter to remove any undissolved particles.
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Quantification: Analyze the concentration of 2,6-Dimethylpyridine in the filtered aliquot

using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance

Liquid Chromatography (HPLC), against a pre-established calibration curve.

Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in

g/L or mol/L).

Determination of pKa (Potentiometric Titration)
The pKa of the conjugate acid of 2,6-Dimethylpyridine can be determined by potentiometric

titration.

Methodology:

Sample Preparation: Prepare a solution of 2,6-Dimethylpyridine of known concentration in

water.

Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a

calibrated pH electrode.

Titration: Slowly add a standardized solution of a strong acid (e.g., HCl) in small, known

increments.

Data Collection: Record the pH of the solution after each addition of the titrant.

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-

equivalence point, which is the point where half of the 2,6-Dimethylpyridine has been

protonated. This corresponds to the midpoint of the steepest part of the titration curve.

Mandatory Visualizations
The following diagrams illustrate the logical workflows for the experimental determination of the

key physical properties of 2,6-Dimethylpyridine.
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Workflow for Density Determination

Prepare clean, dry pycnometer

Weigh empty pycnometer (m1)

Fill with deionized water and equilibrate at T

Weigh pycnometer with water (m2)

Empty and dry pycnometer

Fill with 2,6-Dimethylpyridine and equilibrate at T

Weigh pycnometer with sample (m3)

Calculate Density:
ρ = ((m3 - m1) / (m2 - m1)) * ρ_water

Click to download full resolution via product page

Caption: Workflow for Density Determination.
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Workflow for Boiling Point Determination

Assemble distillation apparatus

Add 2,6-Dimethylpyridine and boiling chips to flask

Position thermometer correctly

Gently heat the flask

Observe for steady boiling and condensation

Record constant temperature as boiling point

Correct for atmospheric pressure

Click to download full resolution via product page

Caption: Workflow for Boiling Point Determination.
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Workflow for Solubility Determination

Add excess 2,6-Dimethylpyridine to solvent

Equilibrate in shaker bath at constant T

Allow undissolved solute to settle

Withdraw and filter supernatant

Analyze concentration of filtrate (e.g., HPLC, UV-Vis)

Calculate solubility from concentration

 

Workflow for pKa Determination

Prepare aqueous solution of 2,6-Dimethylpyridine

Calibrate pH electrode

Titrate with standardized strong acid

Record pH after each titrant addition

Plot pH vs. volume of titrant

Determine half-equivalence point

pKa = pH at half-equivalence point

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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